molecular formula C18H19F3N4O2 B2997715 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine CAS No. 2198126-42-8

2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2997715
CAS No.: 2198126-42-8
M. Wt: 380.371
InChI Key: GNSVCQSBYVZBBZ-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a novel chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a pyrazine ring, a piperidine ring, and a pyridine ring, each contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the formation of the pyrazine core, followed by the introduction of the piperidine ring, and finally, the pyridine moiety. The reaction conditions often require controlled temperatures, specific solvents (such as dichloromethane or acetonitrile), and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. This method reduces the reaction time and improves the safety of the process by minimizing the handling of hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes several types of chemical reactions, including:

  • Oxidation: Can occur at various positions on the pyrazine or piperidine rings.

  • Reduction: Typically involves the pyridine ring, transforming it into more saturated derivatives.

  • Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly on the pyrazine ring.

Common Reagents and Conditions Used

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles/electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity.

Major Products Formed

Scientific Research Applications

2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine has a wide array of applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

  • Biology: : Used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

  • Medicine: : Investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets.

  • Industry: : Employed in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can involve binding to active sites, inhibiting catalytic functions, or modulating signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

When compared to similar compounds, such as other trifluoromethylated pyrazine derivatives or piperidine-containing molecules, 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine stands out due to its unique combination of rings and functional groups. This distinct structure endows it with specific reactivity and interactions that are not observed in its analogs.

Similar Compounds

  • 2,5-Dimethylpyrazine

  • 2-Methyl-5-trifluoromethylpyrazine

  • N-(Piperidin-1-ylcarbonyl)pyridine

This compound's uniqueness lies in its combination of a trifluoromethyl group, pyridine ring, and pyrazine core, offering a diverse range of applications and interactions in scientific research.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-9-23-14(10-22-12)17(26)25-7-5-13(6-8-25)11-27-16-4-2-3-15(24-16)18(19,20)21/h2-4,9-10,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVCQSBYVZBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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